N-(4-chloro-3-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would have a chromene core with various substitutions at different positions. The presence of the amide group, ethoxy group, and chloro-methylphenyl group would significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For instance, the amide group could participate in hydrolysis or condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like the amide could result in hydrogen bonding, influencing its solubility and boiling/melting points .Scientific Research Applications
Molecular Structure Analysis
Research has delved into understanding the crystal structures of related N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, where the molecules are essentially planar and exhibit specific conformations. This structural insight is crucial for understanding the interaction mechanisms of such compounds in various applications, ranging from material science to pharmaceuticals (L. Gomes et al., 2015).
Chemosensor Development
A study highlighted the synthesis of a highly selective fluorescence chemosensor based on the coumarin fluorophore for detecting Cu2+ and H2PO4− ions. The synthesized chemosensor demonstrated an “on-off-on” fluorescence response, showcasing its potential utility in environmental monitoring and biomedical diagnostics (Xianjiao Meng et al., 2018).
Synthesis Methods
Advancements in synthesis methods have been reported, where one-pot, three-component protocols are developed for constructing chromene systems with potential antioxidant and antibacterial properties. Such methodologies offer efficient and promising synthetic strategies for producing chromene derivatives with significant biological activities (Chitreddy V. Subbareddy & S. Sumathi, 2017).
Biological Activity Assessment
The exploration of biological activities of chromene derivatives is a vital research area. Studies have synthesized novel 2H-Chromene derivatives with reported significant antimicrobial activities against various bacteria and fungi, underscoring the potential of these compounds in developing new antibacterial and antifungal therapies (I. H. El Azab et al., 2014).
Moreover, the synthesis and properties of novel poly(coumarin-amide)s have been investigated, demonstrating that these materials exhibit good thermal properties and amorphous nature, which could be relevant for applications in material science and engineering (M. Nechifor, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-chloro-3-methylphenyl)-8-ethoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-3-24-16-6-4-5-12-10-14(19(23)25-17(12)16)18(22)21-13-7-8-15(20)11(2)9-13/h4-10H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYJCWLFOZLYOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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